molecular formula C23H32FN3 B247046 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine

Cat. No. B247046
M. Wt: 369.5 g/mol
InChI Key: LVVWIRQWTFKIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine, also known as B-FPPP, is a psychoactive drug that belongs to the piperazine family. It has been classified as a designer drug and is commonly used as a recreational drug due to its euphoric and stimulating effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria associated with drug use.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and addiction limits its use in clinical research.

Future Directions

Future research on 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine could focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its potential for abuse and addiction. Further studies could also investigate the effects of long-term use and the development of tolerance and withdrawal symptoms. Additionally, research could explore the development of safer and more effective drugs based on the structure of this compound.

Synthesis Methods

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine involves the reaction of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidine with 1-(2-fluorophenyl)piperazine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood and behavior.

properties

Molecular Formula

C23H32FN3

Molecular Weight

369.5 g/mol

IUPAC Name

1-[1-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine

InChI

InChI=1S/C23H32FN3/c24-22-3-1-2-4-23(22)27-13-11-26(12-14-27)21-7-9-25(10-8-21)17-20-16-18-5-6-19(20)15-18/h1-6,18-21H,7-17H2

InChI Key

LVVWIRQWTFKIOR-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4CC5CC4C=C5

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4CC5CC4C=C5

Origin of Product

United States

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